Methyl 3-chloro-2,2-dimethylbut-3-enoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate involves heating a mixture of the compound (33 g, 0.2 mol) and NaOH (9.6 g, 0.24 mol) in water (200 mL) at reflux for 5 hours . The mixture is then cooled to ambient temperature and extracted with ether .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H11ClO2. The compound has a molecular weight of 162.61 g/mol.Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound includes the reaction of the compound with sodium hydroxide in water, followed by heating at reflux . This is then followed by a reaction with hydrogen chloride in water .Scientific Research Applications
Allylic Halogenation
Research by Ahmad, Gedye, and Nechvatal (1968) explored the allylic halogenation of methyl 3-methylbut-2-enoate, which is closely related to methyl 3-chloro-2,2-dimethylbut-3-enoate. They found that this compound can react with various halogenating agents in the presence of a radical initiator, producing a mixture of methyl cis- and trans-4-halogeno-3-methylbut-2-enoates (Ahmad, Gedye, & Nechvatal, 1968).
Synthesis of Heterocyclic Systems
Selič, Grdadolnik, and Stanovnik (1997) demonstrated the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing diverse heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, an important class of compounds in organic chemistry. This research suggests potential applications of related compounds like this compound in similar syntheses (Selič, Grdadolnik, & Stanovnik, 1997).
Catalyzed Reactions of Esters
Shapiro, Protopopova, and Nefedov (1988) studied the regioselective catalyzed addition of proton-donor reagents to 1-alkylcyclopropene-3-carboxylate esters, which include methyl 1-alkylcycloprop-3-enoates. This research is relevant because it examines the chemical behavior of compounds similar to this compound in the presence of various reagents and catalysts (Shapiro, Protopopova, & Nefedov, 1988).
Organohalogen Compound Reactions
Said and Tipping (1972) investigated the reactions of 2,3-dimethyl-buta-1,3-diene with chlorine and iodine monochloride. This research is pertinent as it provides insights into the reactivity of organohalogen compounds, which is relevant for understanding the chemical properties and potential applications of this compound (Said & Tipping, 1972).
Spectroscopic Analysis in Catalysis
Li, Widjaja, and Garland (2003) conducted a study on the spectral reconstruction of in situ FTIR spectroscopic reaction data, focusing on the catalytic hydroformylation of 3,3-dimethylbut-1-ene. This research contributes to the understanding of spectroscopic techniques in analyzing reactions involving compounds like this compound, particularly in catalytic contexts (Li, Widjaja, & Garland, 2003).
Properties
IUPAC Name |
methyl 3-chloro-2,2-dimethylbut-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-5(8)7(2,3)6(9)10-4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCNDPOBGLZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654079 | |
Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56663-74-2 | |
Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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